(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Scientific Research Applications
Neuroleptic Activity
Benzamides, including structures related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide, have been investigated for their potential neuroleptic activity. Compounds in this series demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting a correlation between structure and neuroleptic activity. Some analogues were found to be significantly more active than standard drugs, indicating their potential as potent drugs with reduced side effects in the treatment of psychosis (Iwanami et al., 1981).
Metabolic Pathways and Toxicity
Studies have explored the metabolic pathways and potential toxicity of acrylamide, a structural component of the compound. Acrylamide's metabolites, formed through direct conjugation with glutathione or oxidation to glycidamide and further metabolism, have been identified in the urine of rats and mice. The species differences in metabolism might have significant implications for acrylamide's toxic and carcinogenic effects (Sumner et al., 1992).
Cognitive Enhancing Agents
Compounds structurally related to this compound have been investigated for their cognitive-enhancing properties, specifically their antiamnestic (AA) and antihypoxic (AH) activities. These compounds have shown promising results in reversing amnesia and protecting against hypoxia in mice models, suggesting their potential use in treating cognitive disorders (Ono et al., 1995).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-23-9-8-15-11-16(4-5-17(15)23)18(24)12-22-21(25)7-3-14-2-6-19-20(10-14)27-13-26-19/h2-11,18,24H,12-13H2,1H3,(H,22,25)/b7-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZCVJGDVFSVIW-XVNBXDOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.